molecular formula C8H12Cl2N4 B2847165 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride CAS No. 1052543-81-3

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B2847165
CAS No.: 1052543-81-3
M. Wt: 235.11
InChI Key: YKPQHXMMWLRNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c1-6(9)8-11-10-7-4-2-3-5-12(7)8;;/h2-6H,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPQHXMMWLRNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052543-81-3
Record name 1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride typically involves the following steps:

  • Formation of the Triazole Ring: The triazole ring can be formed through the cyclization of hydrazines with nitriles or through the reaction of acetylenes with hydrazines.

  • Fusion with Pyridine: The triazole ring is then fused with a pyridine ring through a series of reactions involving oxidative cyclization.

  • Introduction of the Ethanamine Group: The ethanamine group is introduced through nucleophilic substitution reactions.

  • Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction conditions.

Chemical Reactions Analysis

Substitution Reactions

The ethanamine moiety and triazole ring participate in nucleophilic substitution reactions. For example:

  • Amide Formation : The primary amine reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane under basic conditions (e.g., DIPEA) to form amide derivatives .

  • Phosphonylation : Similar compounds undergo 5-exo-dig cyclization with chloroethynylphosphonates, yielding phosphonylated triazolopyridines in near-quantitative yields .

Table 1: Substitution Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYieldReference
Amide FormationAcyl chloride, DIPEA, CH₂Cl₂, RTN-Acylated triazolopyridine70–85%
PhosphonylationChloroethynylphosphonate, K₂CO₃, RTPhosphonylated triazolopyridine>90%

Cyclization Reactions

The triazole ring facilitates cyclization to form extended heterocyclic systems:

  • Dimroth Rearrangement : Under thermal conditions (60–80°C), triazolopyridines undergo isomerization to triazolo[1,5-a]pyridines, driven by electronic effects of substituents .

  • Fused-Ring Synthesis : Reactions with orthoesters (e.g., triethyl orthoacetate) yield bicyclic structures via transamidation and nucleophilic addition .

Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous solutions, releasing free amine. Key interactions include:

  • Protonation/Deprotonation : The amine group (pKa ~9–10) undergoes pH-dependent protonation, affecting solubility and reactivity .

  • Salt Metathesis : Neutralization with NaOH yields the free base, which is less water-soluble but more reactive in organic solvents .

Redox Reactions

While direct data on redox reactions is limited, structural analogs suggest potential pathways:

  • Oxidation : The triazole ring may undergo oxidation with agents like H₂O₂ or KMnO₄, though this is less common due to its aromatic stability .

  • Reduction : The ethanamine side chain could be reduced using NaBH₄ or LiAlH₄, though no experimental reports confirm this .

Stability and Reaction Optimization

  • Thermal Stability : The compound remains stable at temperatures ≤80°C but degrades above 100°C .

  • Solvent Compatibility : Reactions proceed optimally in polar aprotic solvents (e.g., THF, DMF) due to enhanced solubility of intermediates .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a triazolo-pyridine scaffold, which is known for its biological activity. The structural formula can be represented as follows:

  • Molecular Formula : C₆H₈Cl₂N₄
  • CAS Number : 900641-16-9

This unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

Cancer Immunotherapy

One of the most promising applications of 1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride is as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 plays a crucial role in immune regulation and tumor immune evasion. Inhibiting IDO1 can enhance the immune response against tumors. Recent studies have shown that compounds derived from this scaffold exhibit:

  • High Potency : Achieving sub-micromolar levels of inhibition against IDO1.
  • Metabolic Stability : Demonstrating excellent stability in vitro.
  • Selectivity : Showing exquisite selectivity over other heme-containing enzymes such as tryptophan 2,3-dioxygenase (TDO) and cytochrome P450 enzymes .

Drug Discovery and Development

The rational design of analogs based on the triazolo-pyridine scaffold has led to the identification of new candidates for drug development. Structure-based virtual screening techniques have been utilized to optimize these compounds for better efficacy and lower toxicity profiles.

Neuropharmacology

Emerging research suggests potential applications in neuropharmacology due to the ability of triazolo-pyridine derivatives to interact with neurotransmitter systems. These interactions may lead to developments in treatments for neurological disorders such as anxiety and depression.

Case Study 1: IDO1 Inhibition

A study published in Nature Communications highlighted the development of a novel class of IDO1 inhibitors based on the triazolo-pyridine scaffold. The study reported that these compounds not only inhibited IDO1 effectively but also enhanced the efficacy of existing immunotherapeutic agents when used in combination therapies .

Case Study 2: Structural Optimization

Research conducted at a leading pharmaceutical institution focused on optimizing the structure of triazolo-pyridine derivatives. The findings indicated that modifications at specific positions on the triazole ring could significantly increase potency against IDO1 while maintaining metabolic stability .

Mechanism of Action

The mechanism by which 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride exerts its effects involves binding to specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolo-Pyridine Core

{6-Methyl-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methanamine Dihydrochloride
  • CAS : 1909306-24-6
  • Molecular Formula : C₈H₁₀Cl₂N₄
  • Molecular Weight : 162.20 (free base); dihydrochloride form ≈ 235.12 g/mol (estimated)
  • Key Difference : A methyl group at the 6-position of the pyridine ring enhances metabolic stability compared to the unsubstituted parent compound .
  • Purity : >97% .
3-Phenyl-[1,2,4]Triazolo[4,3-a]pyridin-6-yl-methanamine Hydrochloride
  • CAS : 339015-95-1
  • Molecular Formula : C₁₃H₁₃ClN₄
  • Molecular Weight : 264.73 g/mol
3-Methyl-1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine Dihydrochloride
  • Molecular Formula : C₁₁H₁₇Cl₂N₄
  • Molecular Weight : 240.74 g/mol
  • Key Difference : A branched alkyl chain (3-methylbutyl) introduces steric effects, which may alter receptor interaction kinetics .

Saturation and Conformational Modifications

2-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine Dihydrochloride
  • CID : 75358123
  • Molecular Formula : C₈H₁₄Cl₂N₄
  • Key Difference : Saturation of the pyridine ring (tetrahydro form) reduces aromaticity, likely increasing bioavailability and altering pharmacokinetics .

Functional Group Modifications

[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine Hydrochloride
  • CAS Variants : Multiple entries (e.g., 1909306-24-6, 339015-95-1)

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Potential Pharmacological Impact
Target Compound 93113-10-1 C₈H₁₂Cl₂N₄ 235.12 Ethylamine side chain Balanced solubility and receptor affinity
6-Methyl Analog 1909306-24-6 C₈H₁₀Cl₂N₄ ~235.12 Methyl at pyridine 6-position Enhanced metabolic stability
3-Phenyl Analog 339015-95-1 C₁₃H₁₃ClN₄ 264.73 Phenyl at triazolo 3-position Improved hydrophobic interactions
Tetrahydro Derivative CID 75358123 C₈H₁₄Cl₂N₄ 235.12 Saturated pyridine ring Increased bioavailability
Branched Alkyl Derivative N/A C₁₁H₁₇Cl₂N₄ 240.74 3-Methylbutyl side chain Altered steric interactions

Research Findings and Implications

Solubility and Stability : The dihydrochloride salt form in the target compound and its analogs improves aqueous solubility, critical for in vivo studies .

Receptor Binding : Ethylamine chains (as in the target compound) balance flexibility and hydrogen-bonding capacity, while phenyl or methyl substitutions optimize selectivity for specific CNS targets .

Synthetic Accessibility : Most analogs are synthesized via cyclocondensation of hydrazine derivatives with pyridine precursors, followed by side-chain functionalization .

Biological Activity

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8H10N4
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 900641-16-9
  • Purity : Typically >95% .

Recent studies have demonstrated that compounds within the [1,2,4]triazolo[4,3-a]pyridine class, including our compound of interest, act as potent inhibitors of the PD-1/PD-L1 interaction. This pathway is crucial for immune evasion in cancer cells. The inhibition of this interaction can enhance T-cell responses against tumors, making it a promising approach in cancer immunotherapy .

Key Findings:

  • Inhibition Potency : A related compound (A22) exhibited an IC50 of 92.3 nM against the PD-1/PD-L1 interaction and increased interferon-γ production in T-cell co-culture assays .
  • SAR Insights : The structure-activity relationship studies suggest that modifications to the triazole ring can significantly affect the inhibitory potency against PD-L1 .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : The compound has shown promise as a PARP1 inhibitor, which selectively targets homologous recombination-deficient cancer cells. In vitro studies indicate that derivatives exhibit IC50 values as low as 4.1 nM against various cancer cell lines .
  • Immunomodulatory Effects : By blocking PD-L1 interactions, the compound may enhance immune responses against tumors .

Case Studies

Several studies have highlighted the efficacy of triazolo-pyridine derivatives in preclinical models:

  • Cancer Models :
    • A study explored a series of triazolo derivatives that demonstrated significant antiproliferative effects on BRCA-deficient cancer cells (e.g., MDA-MB-436 and Capan-1) with IC50 values below 21.6 nM .
    • Another study indicated that specific analogs showed high selectivity for PARP inhibition without significant cytotoxicity at therapeutic concentrations .
  • Immunotherapy Applications :
    • In a co-culture model involving Hep3B cells and CD3 T cells, the compound enhanced T-cell activation and cytokine production, suggesting its potential as an immunotherapeutic agent .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific functional groups on the triazole ring for enhancing biological activity. Modifications to the nitrogen atoms and substituents on the pyridine ring have been shown to alter potency and selectivity against targeted proteins such as PD-L1 and PARP1.

CompoundIC50 (nM)TargetNotes
A2292.3PD-L1Potent inhibitor; enhances T-cell response
17m<4.1PARP1Selective for HR-deficient cells
VS90.9IDO1High selectivity; stable in vitro metabolism

Q & A

Q. What are the standard synthetic routes for 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride?

The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A representative green chemistry approach involves using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, yielding ~73% purity after extraction and alumina plug filtration . Alternative methods may require transition metal catalysts or hazardous reagents like Cr(VI) salts, but NaOCl offers an environmentally benign alternative .

Q. What analytical techniques are essential for structural confirmation of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton and carbon environments.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray Crystallography : To resolve crystal structure and confirm stereochemistry (e.g., CCDC deposition codes for related triazolopyridines) .
  • Infrared (IR) Spectroscopy : For functional group identification, particularly amine and triazole moieties.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during bulk handling .
  • Ventilation : Ensure fume hoods or local exhaust ventilation to minimize aerosol exposure .
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .
  • Storage : Keep in airtight containers at controlled room temperature, away from moisture and oxidizing agents .

Q. How does the compound’s physicochemical profile influence solubility and formulation in biological assays?

The dihydrochloride salt enhances aqueous solubility compared to the free base, making it suitable for in vitro assays. Solubility can be further optimized using DMSO or PBS (pH 7.4). Stability studies under varying pH (3–9) and temperatures (4°C–37°C) are recommended to assess degradation kinetics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature Control : Maintain 20–25°C during NaOCl-mediated cyclization to prevent side reactions .
  • pH Adjustment : Neutral to slightly basic conditions (pH 7–8) stabilize intermediates .
  • Purification : Use flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) or preparative HPLC for high-purity isolation .
  • Scale-up Considerations : Batch vs. flow chemistry approaches to mitigate exothermic risks .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with computational predictions (DFT or molecular modeling) .
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify nitrogen environments in ambiguous cases .
  • Crystallographic Data : Resolve tautomeric or stereochemical ambiguities via single-crystal X-ray analysis .

Q. What in vitro assays are suitable for evaluating its biological activity, and how are they designed?

  • Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATP-Glo™ for kinase activity) .
  • Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]-labeled antagonists) for GPCR or neurotransmitter receptor targets .

Q. How can computational modeling predict its interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., triazolopyridine interactions with ATP-binding pockets) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (50–100 ns trajectories) and ligand-protein hydrogen bonding networks .
  • QSAR Analysis : Corrogate substituent effects (e.g., ethanamine chain length) with activity data to guide lead optimization .

Q. What are the challenges in scaling up synthesis while maintaining green chemistry principles?

  • Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Waste Minimization : Recover NaOCl via neutralization and precipitation (e.g., CaCO₃ addition) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. How do structural modifications (e.g., substituent variations) impact its pharmacokinetic profile?

  • Lipophilicity Adjustments : Introduce hydrophilic groups (e.g., hydroxyls) to enhance blood-brain barrier penetration .
  • Metabolic Stability : Test microsomal half-life (human liver microsomes) and identify cytochrome P450 isoforms involved in degradation .
  • Prodrug Design : Mask amine groups with acetyl or carbamate moieties to improve oral bioavailability .

Methodological Notes

  • Data Interpretation : Always cross-reference experimental results with computational models to resolve ambiguities (e.g., tautomerism in NMR) .
  • Contradiction Management : For conflicting toxicity data (e.g., acute vs. chronic effects), conduct tiered assays (OECD guidelines) to clarify risk profiles .
  • Collaborative Frameworks : Partner with crystallography facilities or computational chemists for advanced structural analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.